(3S,4R)-3,4-dihydrophenanthrene-3,4-diol
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Overview
Description
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol is a cis-3,4-dihydrophenanthrene-3,4-diol. It has a role as a mouse metabolite. It is an enantiomer of a (3R,4S)-3,4-dihydrophenanthrene-3,4-diol.
Scientific Research Applications
Stereochemical Analysis
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol is studied for its stereochemical properties. Boyd et al. (1981) prepared optically pure forms of cis- and trans-3,4-dihydroxy-1,2,3,4-tetrahydrophenanthrene, allowing the determination of the absolute stereochemistry of these compounds. This research contributes to the understanding of the stereochemical aspects of phenanthrene metabolites (Boyd et al., 1981).
Enzymatic Metabolism
The metabolism of (3S,4R)-3,4-dihydrophenanthrene-3,4-diol and related compounds is a subject of research. Vyas et al. (1982) explored the stereoselective metabolism of trans-1,2-dihydroxy-1,2-dihydrophenanthrene by rat liver microsomes, highlighting the significance of stereochemistry in biological transformations (Vyas et al., 1982).
Organic Synthesis Applications
The compound and its derivatives are utilized in organic synthesis. Goli et al. (1994) synthesized (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives, indicating its utility in the synthesis of complex organic molecules (Goli et al., 1994).
Mutagenicity and Tumorigenicity Studies
Research by Chang et al. (2013) on the mutagenicity and tumorigenicity of enantiopure bay-region 3,4-diol-1,2-epoxide isomers of dibenz[a,h]anthracene, related to (3S,4R)-3,4-dihydrophenanthrene-3,4-diol, provides insights into the compound's biological effects and potential risks (Chang et al., 2013).
Photochemical Studies
Woning et al. (1990) investigated the amine-promoted photochemical 1,3-H shift of 3,4-dihydrophenanthrene, providing insights into the photochemical behavior of these compounds (Woning et al., 1990).
Polymer Research
Liu et al. (2010) researched electrochemical copolymerization involving 9,10-dihydrophenanthrene, demonstrating the compound's potential in developing materials with novel properties, like tunable fluorescence (Liu et al., 2010).
properties
Product Name |
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol |
---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol |
InChI |
InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H/t12-,14-/m0/s1 |
InChI Key |
FOTICWSJABVKPW-JSGCOSHPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@H](C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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